molecular formula C19H17N3O4S B2627965 N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 1173471-05-0

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2627965
CAS No.: 1173471-05-0
M. Wt: 383.42
InChI Key: IQYCRLJRJYHIMU-FMIVXFBMSA-N
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Description

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a methylsulfonylbenzyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methylsulfonylbenzyl group: This step involves the alkylation of the oxadiazole ring with a methylsulfonylbenzyl halide in the presence of a base such as potassium carbonate.

    Coupling with cinnamamide: The final step involves the coupling of the substituted oxadiazole with cinnamamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Studied for its potential therapeutic applications, including its role as an anti-inflammatory and antioxidant agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. Additionally, its antioxidant properties may involve scavenging of free radicals and protection of cells from oxidative stress.

Comparison with Similar Compounds

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other cinnamamide derivatives and oxadiazole-containing compounds:

    N-benzylcinnamamide: Lacks the oxadiazole ring and methylsulfonyl group, resulting in different chemical and biological properties.

    N-(2-furylmethyl)cinnamamide: Contains a furan ring instead of the oxadiazole ring, leading to variations in reactivity and biological activity.

    N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains a different substitution pattern on the benzyl group, affecting its antimicrobial and anticancer properties.

The unique combination of the cinnamamide moiety, oxadiazole ring, and methylsulfonylbenzyl group in this compound imparts it with distinct properties that make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-27(24,25)16-10-7-15(8-11-16)13-18-21-22-19(26-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYCRLJRJYHIMU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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